1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-18(22-9-6-16(13-22)27-17-12-20-7-8-21-17)14-23-10-11-24(19(23)26)15-4-2-1-3-5-15/h1-5,7-8,12,16H,6,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZZZYOUXELQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazin-2-yloxy pyrrolidine intermediate, followed by its coupling with an imidazolidin-2-one derivative. Key steps include:
Formation of Pyrazin-2-yloxy Pyrrolidine: This involves the reaction of pyrazine with a suitable pyrrolidine derivative under controlled conditions.
Coupling Reaction: The pyrazin-2-yloxy pyrrolidine is then coupled with an imidazolidin-2-one derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. It has been identified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4), both crucial in tumor growth and metastasis .
Mechanism of Action:
- PI3K Pathway Inhibition: The compound disrupts the PI3K signaling pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival.
- BRD4 Inhibition: By inhibiting BRD4, the compound may prevent the transcriptional activation of oncogenes, further contributing to its anticancer effects.
Antimicrobial Properties
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various pathogens .
Case Study 1: Preclinical Trials for Cancer Treatment
A study conducted by Otsuka Pharmaceutical Co., Ltd. evaluated the efficacy of this compound in preclinical models of cancer. Results indicated significant tumor reduction in xenograft models, demonstrating its potential as a novel therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Testing
In vitro testing against a panel of bacterial strains showed that the compound inhibited growth at micromolar concentrations. Further research is needed to elucidate the exact mechanisms and to evaluate its effectiveness in vivo .
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences :
- Pyrazin-2-yloxy vs.
- Imidazolidinone vs. pyrazolone cores: The imidazolidinone in the target compound is less conjugated than the pyrazolone ring in 1-phenyl-3-carbethoxypyrazol-one (), affecting planarity and stability.
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
*LogP values estimated using fragment-based methods.
The target compound exhibits moderate lipophilicity (LogP ~1.8), making it less hydrophobic than urea derivatives () but more than pyrazolone analogs ().
Structural and Crystallographic Insights
While crystallographic data for the target compound are absent, highlights the use of X-ray crystallography and DFT calculations for pyrazoline derivatives. Similar methodologies would likely resolve the target compound’s conformation, particularly the torsional angles between the pyrrolidine and pyrazine rings. Software like SHELXL () and ORTEP-3 () are standard tools for such analyses, suggesting that the target compound’s structure could be elucidated using these programs if crystallized .
Biological Activity
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, identified by its CAS number 2034251-61-9, is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. Its structure features a phenylimidazolidinone core, which is often associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions often include the use of organic solvents and catalysts to optimize yield and purity. Specific synthetic routes may vary, but the overall goal is to produce a compound with high biological activity and minimal side effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It acts as a dual inhibitor of key signaling pathways involved in tumor growth, specifically targeting PI3K and BRD4. In preclinical trials, it has demonstrated significant inhibitory effects on cancer cell proliferation, particularly in leukemia cell lines (K-562 and MV4;11) .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases and enzymes that are crucial for cancer cell survival and proliferation. By disrupting these pathways, the compound can induce apoptosis in malignant cells.
Case Studies
- Antitumor Activity : In a study evaluating various derivatives of imidazolidinones, it was found that modifications to the substituents significantly influenced anticancer activity. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
- Trypanocidal Activity : Another investigation into similar compounds revealed that derivatives bearing a pyrrolidine moiety exhibited notable trypanocidal activity against Trypanosoma brucei, suggesting that structural features akin to those in our compound may also confer similar effects .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | Low micromolar | PI3K/BRD4 |
| Similar pyrrolidine derivatives | Trypanocidal | 0.42 - 0.80 | Trypanosoma brucei |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, and what challenges arise during its synthesis?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Step 1: Coupling of pyrrolidine derivatives with pyrazine-2-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the pyrazin-2-yloxy moiety .
- Step 2: Alkylation of the pyrrolidine intermediate with a 2-oxoethyl group, followed by cyclization with phenylimidazolidinone precursors. Challenges include low yields due to steric hindrance and competing side reactions (e.g., over-alkylation) .
- Purification: Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or crystallization is used to isolate the final product .
Q. How is the structural integrity of this compound verified during synthesis?
Methodological Answer: Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., pyrazin-2-yloxy at pyrrolidine C3) and imidazolidinone ring formation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity (e.g., observed m/z 412.1895 vs. calculated 412.1892) .
- X-Ray Powder Diffraction (XRPD): Crystallinity analysis ensures batch consistency .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer: Initial screening should focus on:
- In vitro lipid peroxidation assays to evaluate antioxidant potential, as seen in structurally similar pyrrolidinone derivatives .
- Receptor-binding studies (e.g., kinase or GPCR targets) using fluorescence polarization or surface plasmon resonance (SPR) .
- Cytotoxicity profiling in cancer cell lines (e.g., IC determination via MTT assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
Q. What computational strategies support rational design of derivatives with enhanced activity?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- Molecular Dynamics (MD): Simulates binding modes to target proteins (e.g., docking into kinase active sites) .
- QSAR Models: Correlates substituent effects (e.g., pyrazine vs. pyridine) with biological data .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Validation: Repeat assays across multiple concentrations to rule out false positives/negatives .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite Analysis: LC-MS/MS detects degradation products that may interfere with assays .
Q. What methodologies are recommended for toxicological evaluation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
